2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid
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Overview
Description
2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is a chemical compound with the molecular formula C8H10N2O3 It belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-6-oxo-1,6-dihydropyridazine-1-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-oxo-1,6-dihydropyridazine-1-carboxylic acid
- 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid
- 2-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid
Uniqueness
2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8N2O3 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(1-methyl-6-oxopyridazin-3-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O3/c1-9-6(10)3-2-5(8-9)4-7(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
FLEXNCWYUXGGQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CC(=O)O |
Origin of Product |
United States |
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